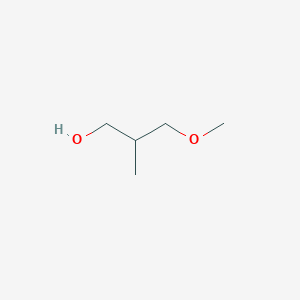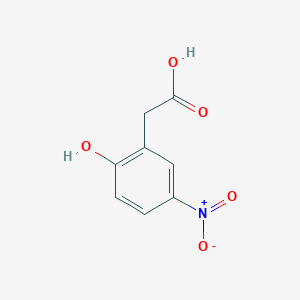
3-Methoxy-2-methylpropan-1-ol
Vue d'ensemble
Description
3-Methoxy-2-methylpropan-1-ol, commonly known as 3MMP, is an organic compound that is widely used in research and laboratory experiments. It is a colorless liquid with a pleasant odor, and is soluble in most organic solvents. 3MMP is a common starting material for organic synthesis as it can be used to synthesize various compounds. It is also used as a solvent in the manufacture of pharmaceuticals, perfumes, and other products.
Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
3-Methoxy-2-methylpropan-1-ol, as part of isobutanol, plays a role in catalytic reactions. For instance, a study explored the reaction of CH318OH with isobutanol over strong acid Nafion-H and Amberlyst-H 35 resin catalysts, leading to distinctly labelled C5 ethers. These ethers, like methyl isobutyl ether (MIBE) and methyl tertiary-butyl ether (MTBE), demonstrate different mechanistic pathways in their formation, indicating the compound's potential in diverse chemical synthesis processes (Feeley et al., 1995).
Another research found that hydrocarbonylation of prop-2-ene-1-ol catalyzed by rhodium triethylphosphine complexes produced predominantly butane-1,4-diol and 2-methylpropan-1-ol. This study highlights the compound's role in complex chemical transformations (Simpson et al., 1996).
Environmental and Occupational Health
2-Methoxypropan-1-ol is a by-product in manufacturing processes and can be found in various industrial applications like paints, solvents, and adhesives. Research documenting proposed values for occupational exposure limits (OELs) of this compound underscores its significance in industrial safety and environmental health considerations (Kilanowicz-Sapota & Klimczak, 2021).
Enzymatic Studies and Pharmaceutical Applications
The compound has been studied for its role in enzymatic processes. For instance, lipase-catalyzed resolution of chiral 1,3-amino alcohols, involving compounds like 3-amino-3-phenylpropan-1-ol, has been utilized in the asymmetric synthesis of pharmaceuticals such as (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).
Propriétés
IUPAC Name |
3-methoxy-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(3-6)4-7-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZDXGATDYLXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-methylpropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6H-Thieno[2,3-b]pyrrole-5-carbaldehyde](/img/structure/B3143180.png)
![[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride](/img/structure/B3143192.png)



